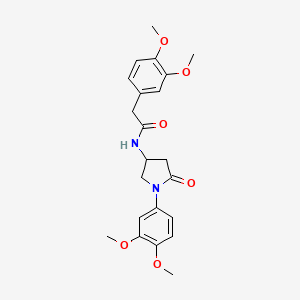

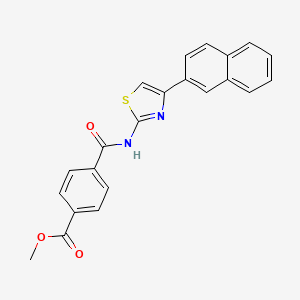

2-(3,4-dimethoxyphenyl)-N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 2-(3,4-dimethoxyphenyl)-N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)acetamide is a chemical structure that appears to be related to a class of compounds known for their biological activity, particularly as opioid kappa agonists. Although the specific compound is not directly discussed in the provided papers, similar structures with variations in the phenyl and pyrrolidinyl groups have been synthesized and evaluated for their biological activities.

Synthesis Analysis

The synthesis of related compounds involves the formation of N-[2-(1-pyrrolidinyl)ethyl]acetamides with various substitutions. For instance, the paper describes the synthesis of a series of compounds with different substituents at the carbon adjacent to the amide nitrogen and the ethyl linking moiety. These compounds were synthesized using racemic or chiral amino acids to introduce alkyl and aryl substituents. The synthesis process is likely to involve standard organic synthesis techniques such as amide bond formation, use of protecting groups, and purification methods like chromatography.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized by spectroscopic methods, and in some cases, the structures have been confirmed by X-ray crystallography . The presence of the dimethoxyphenyl group in the compound of interest suggests that it may have similar electronic and steric properties to the compounds studied in the papers. These properties can influence the binding affinity and selectivity of the compound towards biological targets such as opioid receptors.

Chemical Reactions Analysis

Chemical reactions involving related acetamides have been explored, particularly their oxidation reactivity. Paper describes the oxidation of 2-(pyridin-2-yl)-N,N-diphenylacetamide compounds using various oxidants, leading to the formation of four products. The reaction conditions and the choice of oxidant affect the product distribution. These findings suggest that the compound of interest may also undergo oxidation reactions, potentially leading to a variety of products that could be isolated and characterized.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not detailed in the provided papers, related compounds' properties can be inferred. The presence of the dimethoxyphenyl groups may contribute to the lipophilicity of the compound, affecting its solubility and permeability. The pyrrolidinyl group could influence the compound's basicity, potentially affecting its stability and reactivity. The acetamide moiety is a common functional group in drug molecules, often contributing to the compound's hydrogen bonding capability.

Applications De Recherche Scientifique

Synthesis and Medicinal Chemistry Applications

Novel Compound Synthesis : A study demonstrated the synthesis of novel compounds derived from the indibulin and combretastatin scaffolds, known for their anti-mitotic agents' properties. This research aimed to evaluate the cytotoxic activity against breast cancer cell lines, showcasing the compound's potential in cancer treatment research Saeedian Moghadam & Amini, 2018.

Corrosion Inhibition : The compound's derivatives were investigated for their corrosion prevention efficiencies, demonstrating significant promise as corrosion inhibitors in acidic and mineral oil mediums. This application is crucial for extending the lifespan of metals in industrial contexts Yıldırım & Cetin, 2008.

Anticancer and Antimicrobial Activity : Research into 5-oxopyrrolidine derivatives, structurally related to the compound, showed promising anticancer and antimicrobial activities. Particularly, these derivatives exhibited potent activity against breast cancer cell lines and multidrug-resistant Staphylococcus aureus strains Kairytė et al., 2022.

Organic Synthesis Applications : Studies have also focused on the compound's role in facilitating complex organic syntheses, such as the high-yielding cyclisation process to produce (±)-crispine A. This process underscores the compound's utility in constructing sophisticated molecular architectures King, 2007.

Material Science Applications : The compound and its derivatives have been explored for the preparation of hybrid networks and coatings, demonstrating improved thermal stability and robustness in polymer matrices. Such applications are vital for advancing materials with enhanced performance characteristics Batibay et al., 2020.

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(3,4-dimethoxyphenyl)-N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O6/c1-27-17-7-5-14(9-19(17)29-3)10-21(25)23-15-11-22(26)24(13-15)16-6-8-18(28-2)20(12-16)30-4/h5-9,12,15H,10-11,13H2,1-4H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTHNXZCVSJBFFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=O)NC2CC(=O)N(C2)C3=CC(=C(C=C3)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-chloro-4-fluorophenyl)-5-(3-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2543178.png)

![8-[(4-Benzylpiperidin-1-yl)methyl]-7-ethyl-1,3-dimethylpurine-2,6-dione](/img/structure/B2543180.png)

![N-(3-ethylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2543182.png)

![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 5-chlorothiophene-2-carboxylate](/img/structure/B2543188.png)

![N-[(2-fluorophenyl)methyl]-N-methyl-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2543190.png)

![5-((4-Benzylpiperidin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2543192.png)

![8-fluoro-2-(1-methyl-1H-indazole-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2543193.png)

![N-(3,5-dimethoxyphenyl)-2-[(8-oxo-7-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio]acetamide](/img/structure/B2543194.png)

![1-(1,2-benzoxazol-3-yl)-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]methanesulfonamide](/img/structure/B2543197.png)

![3-Bromo-2-methyl-N-[2-(prop-2-enoylamino)ethyl]benzamide](/img/structure/B2543198.png)